molecular formula C8H17ClN2O2 B6166943 3-(methylamino)-1-(morpholin-4-yl)propan-1-one hydrochloride CAS No. 160938-06-7

3-(methylamino)-1-(morpholin-4-yl)propan-1-one hydrochloride

Cat. No. B6166943
CAS RN: 160938-06-7
M. Wt: 208.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Methylamino)-1-(morpholin-4-yl)propan-1-one hydrochloride (MMH) is a versatile organic compound that has been used in a variety of scientific applications. Its chemical structure and properties make it an ideal candidate for a wide range of research and laboratory experiments.

Scientific Research Applications

3-(methylamino)-1-(morpholin-4-yl)propan-1-one hydrochloride has been used in a variety of scientific research applications, including drug delivery, drug metabolism, and enzyme inhibition. It has also been used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a scavenger in chromatographic separations. Additionally, 3-(methylamino)-1-(morpholin-4-yl)propan-1-one hydrochloride has been used to study the structure and function of proteins and nucleic acids, as well as to investigate the mechanism of action of various drugs.

Mechanism of Action

The mechanism of action of 3-(methylamino)-1-(morpholin-4-yl)propan-1-one hydrochloride is not fully understood. However, it is believed to act as a proton donor, which can interact with various functional groups on biological molecules. It is also believed to be able to form hydrogen bonds with some biological molecules, which can alter their structure and function. Additionally, 3-(methylamino)-1-(morpholin-4-yl)propan-1-one hydrochloride has been shown to inhibit the activity of certain enzymes, which can affect the metabolism of drugs and other molecules.
Biochemical and Physiological Effects
3-(methylamino)-1-(morpholin-4-yl)propan-1-one hydrochloride has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been found to inhibit the activity of certain enzymes, alter the metabolism of drugs and other molecules, and interact with various proteins and nucleic acids. Additionally, it has been shown to have an effect on the absorption, distribution, and excretion of drugs in the body.

Advantages and Limitations for Lab Experiments

The use of 3-(methylamino)-1-(morpholin-4-yl)propan-1-one hydrochloride in laboratory experiments offers several advantages. It is a readily available, inexpensive compound that is easily synthesized. Additionally, it is stable and can be stored for long periods of time. However, there are also some limitations to its use. 3-(methylamino)-1-(morpholin-4-yl)propan-1-one hydrochloride is a highly reactive compound and can interact with other molecules in the environment, which could lead to unwanted side effects. Additionally, its effects on biological molecules are not fully understood, so its use in experiments should be done with caution.

Future Directions

The use of 3-(methylamino)-1-(morpholin-4-yl)propan-1-one hydrochloride in scientific research is still in its infancy, and there are many potential future directions. For example, further research could be done to better understand its mechanism of action and its effects on biological molecules. Additionally, its use in drug delivery and enzyme inhibition could be explored further. Finally, its potential applications in organic synthesis, polymerization reactions, and chromatographic separations could be investigated.

Synthesis Methods

3-(methylamino)-1-(morpholin-4-yl)propan-1-one hydrochloride can be synthesized from various organic compounds, including morpholine, methylamine, and propan-1-one. The synthesis involves a two-step process. In the first step, morpholine and methylamine are reacted in an aqueous solution to form a dimethylamino-morpholine intermediate. In the second step, the dimethylamino-morpholine intermediate is reacted with propan-1-one in an organic solvent to form 3-(methylamino)-1-(morpholin-4-yl)propan-1-one hydrochloride. The final product is then isolated and purified using standard techniques.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(methylamino)-1-(morpholin-4-yl)propan-1-one hydrochloride involves the reaction of morpholine with methylamine followed by the addition of propanone. The resulting product is then reacted with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "Morpholine", "Methylamine", "Propanone", "Hydrochloric acid" ], "Reaction": [ "Step 1: Morpholine is reacted with excess methylamine in a solvent such as ethanol or methanol at room temperature for several hours.", "Step 2: Propanone is slowly added to the reaction mixture and the resulting solution is stirred at room temperature for several hours.", "Step 3: The product is isolated by filtration and washed with a suitable solvent such as diethyl ether or ethyl acetate.", "Step 4: The product is then dissolved in hydrochloric acid and the resulting solution is stirred at room temperature for several hours.", "Step 5: The hydrochloride salt is isolated by filtration and washed with a suitable solvent such as diethyl ether or ethyl acetate." ] }

CAS RN

160938-06-7

Product Name

3-(methylamino)-1-(morpholin-4-yl)propan-1-one hydrochloride

Molecular Formula

C8H17ClN2O2

Molecular Weight

208.7

Purity

95

Origin of Product

United States

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